

Advanced Application Note: Morpholine Fungicides in Agricultural Research

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Compound of Interest

Compound Name: (2-Oxo-morpholin-4-yl)-acetic acid

CAS No.: 302900-65-8

Cat. No.: B1300085

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Abstract

Morpholine compounds represent a critical class of systemic fungicides, distinct from azoles and strobilurins in their mode of action. By inhibiting two key enzymes in the sterol biosynthetic pathway (

-reductase and

-isomerase), they cause the accumulation of abnormal sterols (ignosterol, fecosterol) rather than simple ergosterol depletion. This guide provides a comprehensive technical framework for researchers developing or evaluating morpholine derivatives. It covers the chemical logic of their design, detailed protocols for formulation and efficacy testing, and the "gold standard" validation method using GC-MS sterol profiling.

Introduction & Mechanism of Action

The "Pearl" of Morpholines: Dual-Target Inhibition

Unlike triazoles (DMI fungicides) which target a single enzyme (C14-demethylase/CYP51), morpholines act as "Systemic Sterol Biosynthesis Inhibitors" (SBIs) Class II. Their efficacy stems from a dual-point inhibition strategy within the ergosterol pathway, making resistance development significantly slower and more complex than for single-site inhibitors like QoIs (strobilurins).

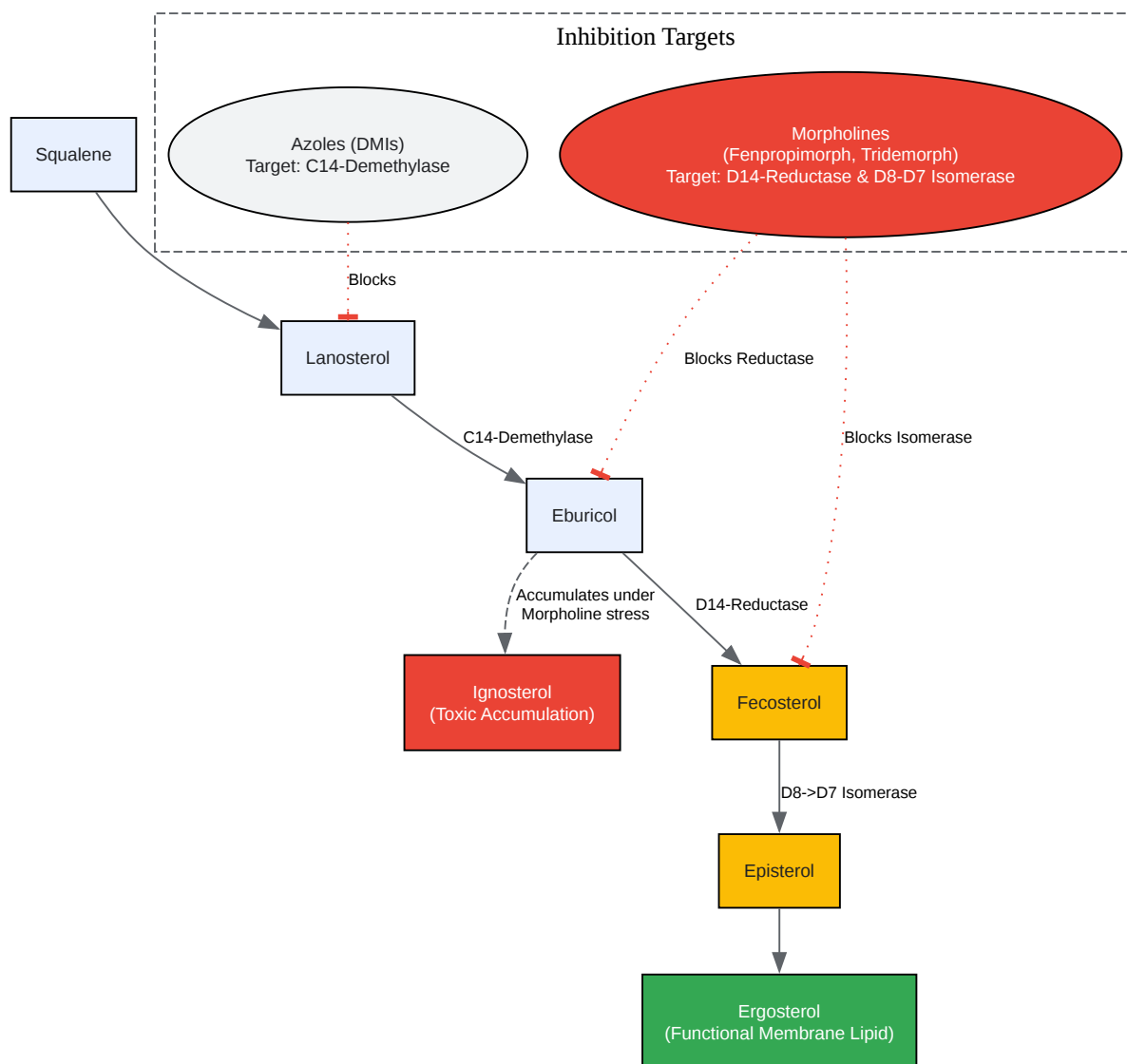
Key Targets:

- -Reductase (ERG24): Inhibition prevents the reduction of the C14 double bond.
- -Isomerase (ERG2): Inhibition blocks the shift of the double bond from C8 to C7.

This blockade leads to the accumulation of "abnormal" sterols (e.g., ignosterol, fecosterol) that insert into the fungal membrane, disrupting fluidity and chitin synthase function, ultimately causing hyphal tip bursting.

Pathway Visualization

The following diagram illustrates the specific intervention points of morpholines compared to other fungicide classes.

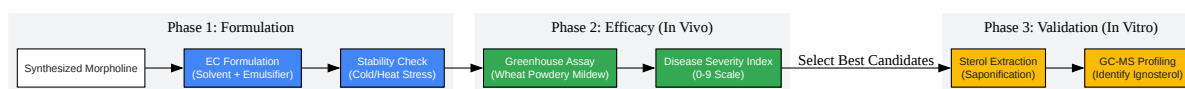


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Figure 1: Ergosterol biosynthesis pathway highlighting the dual inhibition points of morpholine fungicides (Red) versus Azoles (Grey).

Experimental Workflow Overview

The development cycle for a new morpholine candidate involves three distinct phases: Formulation, Biological Efficacy, and Mechanistic Validation.



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Figure 2: Integrated workflow for evaluating morpholine agricultural fungicides.

Protocol 1: Laboratory-Scale Emulsifiable Concentrate (EC)

Objective: To create a stable, sprayable formulation for biological testing. Pure morpholines are lipophilic and cannot be sprayed directly in water.

Reagents & Equipment[1][2]

- Active Ingredient (AI): Fenpropimorph (standard) or novel morpholine derivative (>95% purity).
- Solvent: Solvesso 100 (aromatic hydrocarbon) or Methyl Oleate (green alternative).
- Emulsifiers:
 - Calcium dodecylbenzenesulfonate (anionic, e.g., Rhodacal 60/BE).
 - Castor oil ethoxylate (non-ionic, e.g., Emulpon CO-360).

- Equipment: Magnetic stirrer, 20mL glass vials, analytical balance.

Procedure

- Ratio Calculation: A standard lab EC is often 10-25% active ingredient (w/v).
 - Target: 10 mL of 100 g/L EC.
 - AI: 1.0 g.
 - Emulsifiers: 1.0 g total (usually a 4:6 or 5:5 ratio of anionic:non-ionic).
 - Solvent: Balance to 10 mL (approx 8 mL).
- Dissolution: Weigh the AI into the vial. Add the solvent.^[1] Stir until completely dissolved (morpholines are generally oils or low-melting solids and dissolve easily in aromatics).
- Emulsification: Add the emulsifier blend. Stir for 10 minutes at room temperature.
- Quality Control (The "Bloom" Test):
 - Add 1 mL of the EC into 100 mL of water in a graduated cylinder.
 - Invert once. A "blooming" white cloud should form spontaneously.
 - Pass Criteria: No oil droplets on surface after 2 hours.

Protocol 2: In Vivo Greenhouse Efficacy Assay

Objective: To quantify fungicidal activity against Wheat Powdery Mildew (*Blumeria graminis* f. sp. tritici), the primary target for morpholines.

Experimental Setup

- Host Plant: Winter wheat (cv. 'Sakha 93' or 'Monopol'), grown to 2-leaf stage (GS 12).
- Pathogen: *Blumeria graminis* f. sp. ^[2]^[3]^[4] tritici (Bgt), maintained on susceptible host plants.

- Controls: Untreated check (water + surfactant), Standard (Fenpropimorph commercial formulation).

Step-by-Step Methodology

- Preventative Application (1-Day Prophylactic):
 - Dilute the EC formulation to varying concentrations (e.g., 750, 250, 83, 27 mg/L).
 - Spray wheat seedlings to run-off using a track sprayer or handheld atomizer.
 - Allow plants to dry for 24 hours.
- Inoculation:
 - Shake conidia from heavily infected maintenance plants over the treated seedlings.
 - Target density: ~15-20 conidia/mm².
- Incubation:
 - Place plants in a greenhouse/chamber at 18-22°C, 70% RH.
 - Critical: Avoid leaf wetness (powdery mildew does not require free water).
- Assessment (7-10 Days Post Inoculation):
 - Score disease severity on the primary leaf using a 0-9 scale or % leaf area infected.
 - 0: No symptoms.[5]
 - 9: >80% leaf area covered in mycelium/spores.

Data Analysis

Calculate % Efficacy using the Abbott formula:

Where C = Disease severity in Control, T = Disease severity in Treatment.[2]

Protocol 3: Mechanistic Validation (Sterol Profiling)

Objective: To confirm the compound acts via the morpholine pathway (accumulation of ignosterol) and not as a DMI (accumulation of lanosterol).

Sample Preparation[3][4][7]

- Culture: Grow *Saccharomyces cerevisiae* or *Candida albicans* (easier model than *Blumeria*) in YPD broth.
- Treatment: Treat log-phase cultures with the test compound at sub-lethal concentrations (e.g., IC50) for 16 hours.
- Harvest: Centrifuge (3000 x g, 5 min), wash pellets with distilled water.

Saponification & Extraction

- Lysis: Resuspend pellet in 3 mL of Alcoholic KOH (15 g KOH in 20 mL water + 80 mL ethanol).
- Heating: Incubate at 80°C for 60 minutes (saponifies lipids, releases free sterols).
- Extraction:
 - Add 1 mL water and 3 mL n-Heptane.
 - Vortex vigorously for 1 minute.
 - Centrifuge to separate phases. Collect the upper organic (heptane) layer.
 - Evaporate heptane to dryness under nitrogen stream.

GC-MS Analysis

- Derivatization: Resuspend residue in 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 50 µL Pyridine. Incubate at 60°C for 30 min.
- Instrument Parameters:

- Column: DB-5ms or equivalent (30m x 0.25mm).
- Carrier Gas: Helium (1 mL/min).
- Temp Program: 150°C (1 min)
20°C/min
300°C (hold 15 min).
- Interpretation:
 - Wild Type/Control: Dominant peak = Ergosterol (m/z 396 as free, 468 as TMS).
 - Morpholine Treated: Depletion of Ergosterol. Appearance of Ignosterol (m/z 380/452) or Fecosterol.
 - Azole Treated (Comparison): Appearance of Lanosterol or Eburicol.

Comparison of Fungicide Classes

Feature	Morpholines	Azoles (DMIs)	Strobilurins (QoIs)
Primary Target	-Reductase / -Isomerase	C14-Demethylase (CYP51)	Cytochrome bc1 (Complex III)
Systemicity	High (Xylem mobile)	High	Translaminar / Local
Curative Activity	Excellent	Good	Poor (Preventative mainly)
Resistance Risk	Low to Moderate (Polygenic)	Moderate (Target site mutation)	High (Single point mutation G143A)
Spectrum	Powdery Mildew, Rusts, Leaf Blotch	Broad Spectrum	Broad Spectrum

Expert Insight: The low resistance risk of morpholines makes them ideal tank-mix partners. While QoIs fail due to the G143A mutation, morpholines remain effective because their "bulky"

structure targets multiple enzyme conformations, making it difficult for the fungus to mutate the active site without losing viability.

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